molecular formula C11H15FN2S B452763 N-(4-fluorophenyl)-N'-isobutylthiourea

N-(4-fluorophenyl)-N'-isobutylthiourea

Cat. No.: B452763
M. Wt: 226.32g/mol
InChI Key: KZEXFJANMGCARM-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-N'-isobutylthiourea is a thiourea derivative characterized by a thiocarbonyl group (C=S) flanked by two nitrogen substituents: a 4-fluorophenyl aromatic ring and an isobutyl aliphatic chain. Its molecular formula is C₁₁H₁₄FN₂S, with a molecular weight of 225.3 g/mol (calculated). Thiourea derivatives are widely studied for applications in medicinal chemistry (e.g., antimicrobial agents) and materials science (e.g., metal ion sensors) due to their versatile coordination and hydrogen-bonding capabilities .

Properties

Molecular Formula

C11H15FN2S

Molecular Weight

226.32g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(2-methylpropyl)thiourea

InChI

InChI=1S/C11H15FN2S/c1-8(2)7-13-11(15)14-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H2,13,14,15)

InChI Key

KZEXFJANMGCARM-UHFFFAOYSA-N

SMILES

CC(C)CNC(=S)NC1=CC=C(C=C1)F

Canonical SMILES

CC(C)CNC(=S)NC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N-(4-fluorophenyl)-N'-isobutylthiourea with five analogs:

Compound Name Molecular Formula MW (g/mol) Substituents Key Properties
This compound C₁₁H₁₄FN₂S 225.3 4-Fluorophenyl, isobutyl High lipophilicity; potential antimicrobial activity
N-(4-Chlorophenyl)-N'-isobutyrylthiourea C₁₁H₁₃ClN₂OS 256.75 4-Chlorophenyl, isobutyryl Increased polarity due to carbonyl group; may enhance metal coordination
1,3-Bis(4-fluorophenyl)thiourea C₁₃H₁₀F₂N₂S 280.29 Dual 4-fluorophenyl groups Symmetric structure; strong hydrogen-bonding capacity for crystal engineering
N-Benzoyl-N′-4-cyanophenylthiourea C₁₅H₁₁N₃OS 289.33 Benzoyl, 4-cyanophenyl Electroactive nitro/cyano groups; redox activity in cyclic voltammetry
N-(4-Chlorobutanoyl)-N′-(2-fluorophenyl)thiourea C₁₁H₁₂ClFN₂O₂S 302.79 4-Chlorobutanoyl, 2-fluorophenyl Extended aliphatic chain; improved solubility in organic solvents

Key Observations :

  • Electron-Withdrawing Groups : Fluorine and chlorine substituents increase electrophilicity, enhancing interactions with biological targets (e.g., enzymes) .
  • Aliphatic vs.
  • Symmetry : 1,3-Bis(4-fluorophenyl)thiourea exhibits superior crystallinity due to its symmetric structure, making it useful in materials science .

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